molecular formula C11H7ClO4S2 B1350665 4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid CAS No. 423769-77-1

4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid

Cat. No.: B1350665
CAS No.: 423769-77-1
M. Wt: 302.8 g/mol
InChI Key: MSVUIONRVJKUIB-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid is a heterocyclic organic compound featuring a thiophene ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a sulfonyl group linked to a 4-chlorophenyl moiety. Its molecular formula is C₁₁H₇ClO₄S₂, and its structure combines electron-withdrawing groups (sulfonyl and carboxylic acid) with a lipophilic 4-chlorophenyl substituent. The compound is of interest in medicinal chemistry and materials science due to the versatility of thiophene derivatives in drug design and organic electronics .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO4S2/c12-7-1-3-8(4-2-7)18(15,16)10-6-17-5-9(10)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVUIONRVJKUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CSC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381556
Record name 4-(4-Chlorobenzene-1-sulfonyl)thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423769-77-1
Record name 4-(4-Chlorobenzene-1-sulfonyl)thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid typically involves the sulfonylation of a thiophene derivative. One common method includes the reaction of 3-thiophenecarboxylic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The carboxylic acid group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Positional and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogs identified in the evidence:

Compound Name Thiophene Substituents (Position) Functional Groups Key Structural Differences Implications References
4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid 3-COOH, 4-SO₂-(4-ClC₆H₄) Sulfonyl, carboxylic acid Reference compound High polarity, potential H-bonding
5-(4-Fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid 2-COOH, 3-SO₂-NH-(4-MeC₆H₄), 5-F Sulfonamide, carboxylic acid, fluoro Amino linker, fluorophenyl at C5 Altered solubility, metabolic stability
3-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid 2-COOH, 3-SO₂-NH-(4-ClC₆H₄) Sulfonamide, carboxylic acid Sulfonamide vs. sulfonyl, C2 carboxylic acid Reduced electron-withdrawing effect
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide 2-CONH-(4-ClC₆H₄), 3-SO₂-CH₂-(4-ClC₆H₄) Carboxamide, benzylsulfonyl Methylene bridge, carboxamide Increased lipophilicity, altered bioavailability
5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic acid 2-COOH, 5-OCH₂-(4-Cl-3-MeC₆H₃) Ether, carboxylic acid Ether linkage, methyl substitution Lower acidity, flexible side chain

Key Observations

Substituent Position :

  • The target compound’s sulfonyl and carboxylic acid groups occupy adjacent positions (C3 and C4), creating a conjugated system that enhances electron withdrawal. In contrast, analogs like the sulfonamide derivative () place these groups at C2 and C3, disrupting conjugation and reducing acidity.

Functional Group Effects :

  • Sulfonamide vs. Sulfonyl : Sulfonamides (e.g., ) introduce a nitrogen linker, which increases hydrogen-bonding capacity but reduces the electron-withdrawing effect compared to the direct sulfonyl group in the target compound.
  • Carboxamide vs. Carboxylic Acid : Replacement of the carboxylic acid with a carboxamide () lowers acidity (pKa ~5 vs. ~1–2 for carboxylic acids), impacting ionization and solubility under physiological conditions.

Aromatic Substituents: Fluorine () and methyl () substituents alter lipophilicity and steric effects.

Linker Variations :

  • A methylene bridge in adds flexibility to the sulfonyl group, which may enhance binding to hydrophobic pockets in biological targets. Conversely, rigid ether linkages () limit conformational freedom.

Research Implications

  • Drug Design : The target compound’s strong electron-withdrawing groups make it a candidate for protease inhibition or kinase modulation. Analogs with sulfonamides () or carboxamides () may offer improved pharmacokinetic profiles due to altered solubility and bioavailability.
  • Materials Science : The conjugated thiophene core in the target compound could be exploited in organic semiconductors, whereas ether-linked derivatives () might serve as insulating spacers in polymers.

Biological Activity

4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid (CAS No. 423769-77-1) is a sulfonamide derivative with significant potential in pharmaceutical applications. Its unique chemical structure, characterized by a thiophene ring and a sulfonyl group, positions it as a candidate for various biological activities, including antibacterial, anti-inflammatory, and enzyme inhibition properties.

  • Molecular Formula : C₁₁H₇ClO₄S₂
  • Molecular Weight : 302.74 g/mol
  • IUPAC Name : 4-(4-chlorophenyl)sulfonylthiophene-3-carboxylic acid
  • SMILES : C1=CC(=CC=C1S(=O)(=O)C2=CSC=C2C(=O)O)Cl

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial properties. Studies have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's structural features contribute to its interaction with bacterial cell walls, enhancing its efficacy as an antibacterial agent .

Enzyme Inhibition

The compound has demonstrated significant enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Inhibiting AChE is crucial for treating neurodegenerative diseases like Alzheimer's. The activity against urease suggests potential applications in managing conditions such as urinary tract infections .

Enzyme Inhibition Type IC50 Values
AcetylcholinesteraseCompetitive2.14 ± 0.003 µM
UreaseNon-competitiveStrong Inhibition

Anti-inflammatory and Antitumor Activities

Preliminary studies indicate that the compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Additionally, its potential antitumor activity warrants further investigation, as compounds with similar structures have been linked to reduced tumor growth in various cancer models .

Study 1: Antibacterial Screening

A study evaluated the antibacterial effects of synthesized derivatives of sulfonamide compounds, including this compound. The results showed that this compound exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, with varying effects on other strains like Staphylococcus aureus and Escherichia coli.

Study 2: Enzyme Inhibition Mechanism

In another study focusing on enzyme inhibition, the compound was tested for its ability to inhibit AChE. The kinetic analysis revealed that it acts as a competitive inhibitor, making it a candidate for further development in neuropharmacology .

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